1-Bromo-2-(but-3-yn-1-yloxy)-3-methoxybenzene
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Overview
Description
1-Bromo-2-(but-3-yn-1-yloxy)-3-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a bromine atom, a methoxy group, and a but-3-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(but-3-yn-1-yloxy)-3-methoxybenzene typically involves the alkylation of a phenol derivative with a propargyl bromide or 1-bromo-2-butyne. A common method includes dissolving the phenol in dry dimethylformamide (DMF) and adding cesium carbonate (Cs2CO3) as a base. The propargyl bromide or 1-bromo-2-butyne is then added, and the reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is diluted with ether and washed with brine to remove DMF .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(but-3-yn-1-yloxy)-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The alkyne group can be oxidized to form different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form complex ring structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carbonyl-containing compounds.
Scientific Research Applications
1-Bromo-2-(but-3-yn-1-yloxy)-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(but-3-yn-1-yloxy)-3-methoxybenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the alkyne group is oxidized to form different functional groups, involving electron transfer processes.
Comparison with Similar Compounds
- 1-Bromo-2-(prop-2-yn-1-yloxy)-3-methoxybenzene
- 1-Bromo-2-(but-2-yn-1-yloxy)-3-methoxybenzene
- 1-Bromo-2-(prop-2-yn-1-yloxy)-4-methoxybenzene
Uniqueness: 1-Bromo-2-(but-3-yn-1-yloxy)-3-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and an alkyne group allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-but-3-ynoxy-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-4-8-14-11-9(12)6-5-7-10(11)13-2/h1,5-7H,4,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAJTLQJDEILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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